CDK9 Selectivity Versus the Pan-CDK Inhibitor Flavopiridol: Transcriptome and Kinase Panel Evidence
FIT-039 demonstrates superior CDK9 selectivity compared to the general CDK inhibitor flavopiridol. In a head-to-head transcriptome analysis of HeLa cells treated at the IC80 concentration for 24 hours, FIT-039-treated cells showed transcriptional changes consistent with selective CDK9 inhibition, whereas flavopiridol induced broad transcriptional alterations reflecting pan-CDK inhibition [1]. In kinase assays, FIT-039 inhibited CDK9/cyclin T1 with an IC50 of 5.8 μM but showed no marked inhibition of CDK4/cyclin D3 up to 30 μM, and no inhibition of CDK2/cyclin B1, CDK2/cyclin E1, CDK5/p25, CDK6/cyclin D3, or CDK7/cyclin H/MAT [1]. On a 332-kinase panel, FIT-039 at 10 μM suppressed only 8 off-target kinases (GSK3β, PKN1, haspin, p70s6K, DYRK1B, GSK3α, IRR, DYRK3) beyond CDK9 [1].
| Evidence Dimension | Kinase selectivity (CDK9 vs. CDK4) and transcriptome-wide target specificity |
|---|---|
| Target Compound Data | CDK9/cyclin T1 IC50 = 5.8 μM; CDK4/cyclin D3 IC50 > 30 μM. Transcriptome consistent with selective CDK9 inhibition. 8 off-target kinases hit on 332-kinase panel at 10 μM. |
| Comparator Or Baseline | Flavopiridol: pan-CDK inhibitor, broad transcriptome changes reflecting multi-CDK inhibition. |
| Quantified Difference | FIT-039 shows >5.2-fold selectivity for CDK9 over CDK4 in vitro; transcriptome profile demonstrates restricted target engagement relative to flavopiridol. |
| Conditions | In vitro kinase assay (CDK9/cyclin T1, CDK4/cyclin D3); HeLa cells treated at IC80 for 24 h; 332-kinase panel at 10 μM FIT-039. |
Why This Matters
Procurement of a selective CDK9 inhibitor avoids the confounding cell-cycle arrest and cytotoxicity of pan-CDK inhibitors, enabling clean interpretation of CDK9-dependent transcriptional effects.
- [1] Yamamoto M, Iida K, et al. CDK9 inhibitor FIT-039 prevents replication of multiple DNA viruses. J Clin Invest. 2014;124(8):3479-3488. doi:10.1172/JCI73805. View Source
